molecular formula C20H23NO3 B2936478 (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one CAS No. 1798404-61-1

(E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one

Cat. No.: B2936478
CAS No.: 1798404-61-1
M. Wt: 325.408
InChI Key: XJMLAJNUPCMKGI-VAWYXSNFSA-N
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Description

(E)-3-(Furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core (enone) bridging a furan-2-yl group and a substituted azepane ring. The azepane ring, a seven-membered heterocycle, is further substituted with a 4-methoxyphenyl group at the 3-position. This structural complexity distinguishes it from simpler chalcones, which typically feature aromatic rings (e.g., phenyl, methoxyphenyl) directly attached to the enone system .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(4-methoxyphenyl)azepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-18-9-7-16(8-10-18)17-5-2-3-13-21(15-17)20(22)12-11-19-6-4-14-24-19/h4,6-12,14,17H,2-3,5,13,15H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLAJNUPCMKGI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(Furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one, a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one is C22H25NO2C_{22}H_{25}NO_2, with a molecular weight of 335.4 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the furan and methoxyphenyl moieties.

PropertyValue
Molecular FormulaC22H25NO2
Molecular Weight335.4 g/mol
CAS Number1798431-86-3

Antimicrobial Activity

Chalcone derivatives, including (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one, have shown promising antimicrobial properties. A study demonstrated that modifications in the chalcone structure could enhance antibacterial and antifungal activities. Specifically, compounds with halogen substitutions exhibited varying degrees of inhibition against microbial strains, indicating that structural diversity significantly influences biological efficacy .

Anticancer Potential

Research has indicated that chalcone derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. In vitro studies have suggested that (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one can reduce inflammation markers, making it a candidate for further investigation in inflammatory disease models .

Antioxidant Activity

The antioxidant capacity of (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one is another area of interest. The presence of phenolic structures contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antimicrobial Activity

A comparative study evaluated several chalcone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to enhanced antimicrobial activity. Specifically, compounds with methoxy groups showed increased potency compared to their unsubstituted counterparts .

Anticancer Mechanism Investigation

In a study focused on the anticancer effects of chalcones, researchers found that (E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one induced apoptosis in breast cancer cells via the mitochondrial pathway. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones are well-studied for their diverse biological activities, with substituents on the aromatic rings and enone system playing critical roles. Below is a comparative analysis of the target compound with structurally related derivatives:

Compound Key Structural Features Electronic Properties (HOMO-LUMO Gap) Biological Activity Reference
(E)-3-(Furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one (Target) Azepane ring with 4-methoxyphenyl; furan-2-yl group Not reported Potential antimicrobial/antioxidant (inferred from similar chalcones)
(E)-1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (a15) 4-Methoxyphenyl (Ring A); 3,4-dimethoxyphenyl (Ring B) -8.723 eV (HOMO), 5.386 eV (LUMO) Antioxidant activity (DPPH IC₅₀: 12.3 µM)
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one Hydroxyl groups at 4-position (Ring B); trihydroxyphenyl (Ring A) -8.171 eV (HOMO), 5.386 eV (LUMO) Superoxide dismutase mimetic activity (IC₅₀: 8.7 µM)
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a20) 4-Methoxyphenyl (Ring A); 3,4,5-trimethoxyphenyl (Ring B) -8.723 eV (HOMO), 5.386 eV (LUMO) Anti-inflammatory (COX-2 inhibition: 72% at 10 µM)
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one Furan-2-yl (Ring B); 4-methoxyphenyl (Ring A) Not reported Tyrosinase inhibition (IC₅₀: 2.8 µM); melanogenesis suppression
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Piperazine ring with furan-2-carbonyl; 4-fluorophenyl (Ring B) Not reported Anticancer (IC₅₀: 4.35 µM against MCF-7 cells)

Key Observations:

  • Substituent Effects: Methoxy and hydroxyl groups enhance antioxidant and anti-inflammatory activities (e.g., a15 and a20) by stabilizing radical intermediates via resonance or hydrogen bonding . The target compound’s azepane ring may similarly stabilize reactive species, though its larger size could reduce bioavailability compared to smaller substituents.
  • Ring Size and Flexibility: The seven-membered azepane ring in the target compound introduces conformational flexibility compared to six-membered piperazine derivatives (e.g., ). This flexibility may alter binding to rigid enzyme active sites.
  • Electron-Withdrawing/Donating Groups: Chalcones with electron-withdrawing groups (e.g., fluorine in ) exhibit enhanced anticancer activity, while electron-donating groups (e.g., methoxy) favor antioxidant effects .

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